Gaegurin 6
Description
Historical Context of Amphibian Antimicrobial Peptide Discovery
The discovery of antimicrobial peptides (AMPs) in amphibians marked a significant moment in the search for novel antimicrobial agents. Amphibians, found across diverse continents, serve as crucial sources for isolating natural compounds, including peptides with various biological functions. mdpi.com AMPs are essential components of the innate immune system in amphibians, playing a vital role in defending against invading pathogens such as bacteria, fungi, parasites, and viruses. mdpi.comresearchgate.net Beyond their direct antimicrobial effects, these peptides can also exhibit other functions like endotoxin (B1171834) neutralization, chemotaxis, anti-inflammation, and wound healing. mdpi.comresearchgate.net
The initial discovery of amphibian AMPs can be traced back to the identification of magainins in the skin secretions of the African toad Xenopus laevis by Michael Zasloff in 1987. researchgate.netnih.govasm.org This finding spurred extensive research, leading to the identification of a growing number of AMPs in various anuran species. researchgate.netnih.gov Frog skin, in particular, has been recognized as a rich source of natural AMPs belonging to different families. researchgate.netnih.gov Since the discovery of magainins, hundreds of amphibian peptides have been identified. mdpi.com For example, the first brevinin member was discovered in Asia in 1992, and esculentins were first found in European frogs in 1993. mdpi.com Bioinformatic analyses of large databases, such as the Antimicrobial Peptide Database (APD), have documented over 1000 amphibian AMPs discovered between 1985 and 2019. mdpi.comnih.gov The majority of these anuran peptides are less than 50 amino acids long, with an average length of 24 amino acids and a net positive charge. mdpi.comnih.gov
Isolation and Initial Characterization of Gaegurin 6 from Rana rugosa (now Glandirana emeljanovi) Skin Secretions
Gaegurins (GGNs) are a group of membrane-active antimicrobial peptides first isolated in 1994 from the skin homogenate and extradermal secretion of the Korean frog Rana rugosa. core.ac.uk This species is now classified as Glandirana emeljanovi. mdpi.comnih.gov this compound (GGN6) is one of six gaegurin peptides identified from this source. core.ac.ukpsu.edu
Initial characterization revealed that gaegurins, including GGN6, are cationic, alpha-helical peptides. nih.gov this compound is composed of 24 amino acid residues. psu.edunih.gov It contains a hydrophobic motif at the N-terminus and a helical region at the C-terminus. A notable structural feature of GGN6 is the presence of an intra-residue disulfide bridge near the C-terminus, formed between two invariant cysteine residues. psu.edu This disulfide bridge is conserved in antimicrobial peptides from other Rana genus species, such as brevinins, esculentins, and ranalexin. psu.edu Studies on the structure-activity relationship of gaegurins, including GGN6, have been conducted to understand their mechanism of action. nih.gov Circular dichroism spectroscopy has indicated that the disulfide bridge of Gaegurin-6 may help stabilize the induction of an alpha helical structure in lipid membranes, and the propensity of the peptides to form alpha helices correlates with their antimicrobial activity. The reduction of the disulfide bridge in GGN6 resulted in a complete loss of antimicrobial activity, while the replacement of cysteines with serines retained some activity.
Classification and Peptide Family Homology of this compound within the Gaegurin and Brevinin Subfamilies
Gaegurins are classified as a family of antimicrobial peptides isolated from Glandirana emeljanovi (formerly Rana rugosa). nih.gov Based on amino acid sequence, the gaegurins are divided into two families. psu.edu Family I includes GGN1 to GGN4, which are longer peptides (33 to 37 amino acids), while Family II includes GGN5 and GGN6, which are shorter (24 amino acids) and contain a proline residue near the center of their sequence. psu.edu
This compound exhibits homology with peptides in the brevinin subfamily. mdpi.comnih.govasm.orgnih.gov The brevinin superfamily encompasses several subfamilies, including Brevinin-1, Brevinin-2, Esculentin-1, Esculentin-2, and others, many of which share a C-terminal disulfide loop structure known as the "ranabox". researchgate.net this compound has been systematically renamed as brevinin-1EMb according to a proposed rule of nomenclature for peptides from Glandirana emeljanovi. nih.govimrpress.com Similarly, Gaegurin 5 has been renamed brevinin-1EMa, and Gaegurin 4 as esculentin-2EM. nih.govimrpress.com This classification reflects the sequence similarities and shared structural motifs, such as the conserved cysteine residues forming a disulfide bridge, which are characteristic of peptides in the brevinin superfamily found in ranid frogs. psu.eduresearchgate.net
Overview of Principal Academic Research Avenues for this compound
Academic research on this compound has primarily focused on its biological activities and potential therapeutic applications. Key research avenues include:
Antimicrobial Activity: As an antimicrobial peptide, a major focus has been the investigation of GGN6's activity against various microorganisms, including bacteria and fungi. nih.gov Studies have explored the relationship between its structure, hydrophobicity, and antimicrobial efficacy. nih.gov
Anticancer Activity: Research has demonstrated that this compound exhibits selective cytotoxic activity against neoplastic cells. nih.govresearchgate.net Studies have shown its activity against a range of human tumor cell types, including colon and breast carcinoma cells, with minimal toxicity to normal mammalian cells like peripheral blood mononuclear cells and erythrocytes. nih.gov Notably, GGN6 has also shown activity against multidrug-resistant cancer cell lines. nih.govresearchgate.net Research has also explored synthetic analogues of GGN6, such as PTP7, which retain potent antitumor activity. nih.govnih.govresearchgate.net
Mechanism of Action: Investigations into how GGN6 exerts its effects on target cells, particularly cancer cells and microbial membranes, are ongoing. Studies have examined its interaction with cell membranes and the role of its alpha-helical structure and disulfide bridge in its activity.
Potential for Therapeutic Development: Based on its potent antimicrobial and anticancer properties, this compound and its derivatives are being explored for their potential as novel therapeutic agents, particularly in the context of antibiotic resistance and cancer therapy. nih.govresearchgate.netuclan.ac.uk Research includes efforts to design modified peptides with enhanced activity and reduced toxicity. researchgate.net
Insulin (B600854) Secretion Stimulation: Some research has indicated that Gaegurin-6 can stimulate insulin secretion through calcium influx in pancreatic beta cells. uclan.ac.uknih.gov
These research avenues highlight the diverse biological potential of this compound, driving further investigation into its properties and possible applications.
Structure
2D Structure
Properties
bioactivity |
Antibacterial, Antifungal, Antiparasitic |
|---|---|
sequence |
FLPLLAGLAANFLPTIICKISYKC |
Origin of Product |
United States |
Ii. Structural Elucidation and Analog Design for Gaegurin 6
Primary Structure Elucidation of Gaegurin 6 (Amino Acid Sequence Analysis)
Primary structure analysis has revealed the specific amino acid sequence of this compound. The sequence is reported as FLPLLAGLAANFLPTIICKISYKC. this compound is part of the Family II gaegurins, which are characterized by their length of 24 amino acids and the presence of a proline residue at position 14. psu.edu
Significance of Intramolecular Disulfide Bridges in this compound Conformation
This compound contains two invariant cysteine residues. psu.edu These cysteines are located at the C-terminus and at position 7 from the C-terminus. psu.edu These cysteine residues form an intra-residue disulfide bridge, which is a conserved feature in antimicrobial peptides from the Rana genus, including brevinins, esculentins, and ranalexin. psu.edu This disulfide bridge is located in the C-terminal region of the peptide. nih.govkaist.ac.kr Studies have indicated that the disulfide bridge of this compound may play a role in stabilizing the induction of an alpha-helical structure in lipid membranes. nih.govkaist.ac.kr The reduction of this disulfide bridge has been shown to result in a complete loss of antimicrobial activity. nih.govkaist.ac.kr However, replacements of the cysteines by serines retained antimicrobial activity, suggesting a complex role for this structural feature that goes beyond simply maintaining a rigid structure. nih.govkaist.ac.kr
Secondary and Tertiary Conformation Analysis of this compound in Solution and Membrane-Mimetic Environments (e.g., α-helical induction)
This compound, like other gaegurins, typically exists in a random coil conformation in solution. mdpi.com However, in membrane-mimetic environments, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles or trifluoroethanol (TFE), it undergoes a conformational change and adopts an alpha-helical structure. mdpi.comnih.govkaist.ac.krplos.orgresearchgate.net Circular dichroism (CD) spectroscopy has been used to analyze the secondary structure of this compound and its analogs in these environments. nih.govkaist.ac.krplos.org The induction of an alpha-helical structure in lipid membranes is correlated with the peptide's antimicrobial activity. nih.govkaist.ac.kr The presence of the disulfide bridge may stabilize this induced alpha-helical structure. nih.govkaist.ac.kr The proline residue at position 14 in this compound is considered to introduce a kink or bend in the alpha-helical structure. plos.orgresearchgate.net While proline is often known as a helix breaker, its presence in this compound and other similar peptides can be functionally significant, potentially enhancing activity and selectivity by facilitating insertion into the membrane lipid bilayer. plos.orgresearchgate.net
Rational Design and De Novo Synthesis of this compound Analogs and Derivatives
Rational design and de novo synthesis approaches have been employed to create analogs and derivatives of this compound with modified properties. psu.edunih.govnih.govsnu.ac.krnih.gov The goal of these studies is often to develop peptides with enhanced activity, reduced toxicity, or improved stability. nih.govgoogle.com For example, derivatives have been designed through deletions and/or substitutions of amino acids to investigate their effect on activity. nih.gov Solid-phase synthetic methods are commonly used for the synthesis of these peptide analogs. google.com These studies aim to understand the relationship between specific structural features and biological activity, guiding the design of novel peptide-based agents. nih.govsnu.ac.krnih.govcbcs.se
Comprehensive Structure-Activity Relationship (SAR) Studies of this compound and Its Analogs
Comprehensive structure-activity relationship (SAR) studies have been conducted on this compound and its analogs to understand how structural modifications influence biological activity. core.ac.uknih.govresearchgate.netsnu.ac.krnih.govslideshare.netnih.gov SAR involves analyzing how changes to a molecule's structure affect its biological properties. slideshare.netcollaborativedrug.com For this compound, this includes investigating the impact of specific amino acid substitutions, peptide length, hydrophobicity, and amphipathicity. nih.govresearchgate.netsnu.ac.krnih.govgoogle.commdpi.comchemrxiv.org
Impact of Specific Amino Acid Substitutions on Biological Activity
Specific amino acid substitutions in this compound and its analogs have been shown to impact biological activity. psu.edunih.govsnu.ac.kr For instance, replacing the cysteine residues involved in the disulfide bridge with serines retained antimicrobial activity, whereas reduction of the disulfide bridge abolished it. nih.govkaist.ac.kr This suggests that the specific amino acid residues at these positions, rather than solely the disulfide bond itself, are crucial for maintaining activity. The proline residue at position 14 has also been a subject of study. plos.orgresearchgate.net Substitution of this proline with alanine (B10760859) in a related gaegurin peptide led to a more stable, linear helical conformation but decreased antimicrobial activity, indicating the functional significance of the proline-induced kink. plos.orgresearchgate.net Studies on Gaegurin 5 analogs have shown that single tryptophanyl substitutions at specific positions, particularly at the hydrophobic-hydrophilic interface, can yield active peptides and that tryptophan can play an important anchoring role for membrane interaction. acs.org
Role of Peptide Length, Hydrophobicity, and Amphipathicity in Efficacy and Selectivity
Peptide length, hydrophobicity, and amphipathicity are key factors influencing the efficacy and selectivity of this compound and its analogs. snu.ac.krnih.govgoogle.commdpi.comchemrxiv.orgmdpi.com this compound itself is a 24-residue peptide. mdpi.compsu.eduresearchgate.net Studies on derivatives have explored the effect of peptide length on activity. For example, a derivative of this compound, PTP7, which is about half the size of the original peptide, retained comparable antitumor activity. nih.gov
Hydrophobicity and amphipathicity are critical for the interaction of antimicrobial peptides with cell membranes. mdpi.comchemrxiv.orgmdpi.com Amphipathicity, the segregation of hydrophobic and polar residues on opposite sides of the peptide, is considered a strong indicator of activity. mdpi.com The positively charged regions of amphipathic peptides interact with the anionic membranes of bacteria, while the hydrophobic regions penetrate the lipid bilayer. mdpi.commdpi.com this compound contains a hydrophobic motif at the N-terminus. Both the hydrophobicity of the N-terminus and the disulfide bridge at the C-terminus have been found to be critical for some of its observed effects. The balance between hydrophobicity and charge is crucial for selective toxicity towards bacterial or cancer cells versus healthy host cells. mdpi.comchemrxiv.orgmdpi.com Increasing hydrophobicity can sometimes increase activity but may also increase toxicity towards eukaryotic cells. mdpi.commdpi.com Studies aim to optimize this balance through structural modifications. mdpi.commdpi.com
Influence of Helical Content and Amphipathic Interfaces on Functional Mechanisms
The functional mechanisms of antimicrobial peptides (AMPs) like this compound are intimately linked to their structural properties, particularly their helical content and the formation of amphipathic interfaces. This compound, a 24-amino acid peptide isolated from the skin of the Korean frog Rana rugosa, is known to adopt an amphipathic α-helical structure in membrane environments, despite existing as a random coil in aqueous solution. nih.gov This conformational change is crucial for its interaction with and disruption of microbial membranes. nih.govmdpi.com
The amphipathic nature of this compound arises from the segregation of hydrophobic and hydrophilic/charged amino acid residues on opposite faces of the α-helix. biorxiv.org This distinct separation allows the hydrophobic face to interact with the lipid core of the membrane while the hydrophilic face engages with the polar head groups or the surrounding aqueous environment. biorxiv.org This interaction is a key initial step in the peptide's mechanism of action. mdpi.com
Research highlights the critical role of specific residues and structural features in modulating the helical content and, consequently, the activity of this compound. For instance, the presence of a proline residue, specifically at position 14 in Gaegurin 5 (a closely related peptide that also contains a proline at this position and is structurally similar to this compound which contains a proline at position 4 and 8 and Threonine at position 13), is considered to introduce a kink or bend in the α-helical structure. researchgate.netnih.govpsu.edu While proline is often considered a helix breaker, in the context of Gaegurin peptides, this bend can be functionally significant. researchgate.netnih.gov Studies comparing Gaegurin 5 with an alanine substitution at position 14 (P14A) showed that while the P14A analog formed a more stable, linear helix, the native peptide with the proline-induced kink exhibited greater antibacterial activity. researchgate.netnih.gov This suggests that a certain degree of helical distortion or flexibility conferred by the proline can be advantageous for membrane interaction and disruption. researchgate.netnih.gov
Furthermore, the disulfide bridge located at the C-terminus of this compound plays a role in stabilizing the induced alpha-helical structure in lipid membranes. kaist.ac.krnih.gov The propensity of this compound and its analogs to form an alpha-helical structure has been shown to correlate with their antimicrobial activity. kaist.ac.krnih.gov Reduction of this disulfide bridge can lead to a complete loss of antimicrobial activity, while replacement of the cysteine residues with serines can retain activity, indicating the importance of the structural constraint provided by the disulfide bond for maintaining the active conformation in the membrane environment. kaist.ac.krnih.gov
The interplay between helical content and amphipathicity dictates how this compound interacts with membranes, influencing its mechanism of action. Cationic, amphipathic α-helical AMPs like this compound are thought to primarily target bacterial membranes due to electrostatic attraction with the negatively charged bacterial surface. mdpi.comnih.gov Once associated with the membrane, the amphipathic helix facilitates insertion and disruption. Proposed mechanisms for membrane disruption by α-helical AMPs include the barrel-stave model, the carpet model, and the toroidal pore model, all of which rely on the peptide's ability to form amphipathic structures and interact with the lipid bilayer. nih.govmdpi.com
While specific quantitative data tables directly comparing varying helical content and amphipathicity of this compound analogs and their precise functional outcomes were not extensively detailed in the search results, the qualitative findings strongly support a direct correlation between these structural features and biological activity. Future research could focus on generating comprehensive datasets to quantify these relationships more precisely.
| Structural Feature | Influence on Helical Content / Amphipathicity | Impact on Functional Mechanism | Key Evidence |
| Proline Residue (e.g., P14) | Introduces a kink or bend in the α-helix. researchgate.netnih.gov | Can enhance antibacterial activity and selectivity. researchgate.netnih.gov | Comparison of native peptide with P→A substitution. researchgate.netnih.gov |
| C-terminal Disulfide Bridge | Stabilizes the induced α-helical structure in membranes. kaist.ac.krnih.gov | Crucial for retaining antimicrobial activity. kaist.ac.krnih.gov | Loss of activity upon disulfide bridge reduction; retention with C→S substitution. kaist.ac.krnih.gov |
| Amphipathic Interface | Drives interaction with lipid bilayer. biorxiv.org | Essential for membrane insertion and disruption mechanisms. mdpi.com | General understanding of AMP mode of action. mdpi.comnih.gov |
Iii. Molecular and Cellular Mechanisms of Action of Gaegurin 6
General Principles of Antimicrobial Peptide Action Mechanisms
Antimicrobial peptides (AMPs), also known as host defense peptides (HDPs), are a diverse class of molecules that play a crucial role in the innate immune system of various organisms, including amphibians from which gaegurins are isolated. explorationpub.comuclan.ac.uk AMPs exhibit broad-spectrum activity against a range of microorganisms, including bacteria, fungi, viruses, and parasites. explorationpub.comuclan.ac.uknih.govmdpi.com Their mechanisms of action are varied and can involve both direct killing of microbes and modulation of the host immune response. nih.govmdpi.comnih.gov
A primary mechanism involves direct interaction with microbial cell membranes, leading to permeabilization and disruption. mdpi.commdpi.comresearchgate.netfrontiersin.org This membrane-targeting mechanism is often highly efficient, particularly against multidrug-resistant bacteria, as it functions independently of the metabolic pathways that are frequently targeted by conventional antibiotics and are hubs for resistance mechanisms. mdpi.com AMPs typically possess a net positive charge and an amphipathic structure, which are key features driving their interaction with negatively charged microbial membranes. nih.govfrontiersin.orgmdpi.comnih.gov The electrostatic attraction between the cationic peptides and the anionic components of bacterial and fungal membranes, such as phospholipids (B1166683) (e.g., phosphatidylglycerol and cardiolipin (B10847521) in bacteria) and lipopolysaccharides (LPS) in Gram-negative bacteria, facilitates initial binding. mdpi.comfrontiersin.orgnih.govnih.gov
While membrane disruption is a common mode of action, some AMPs can also translocate across the membrane without immediate disruption to target intracellular processes. nih.govmdpi.commdpi.com These intracellular targets can include the inhibition of protein synthesis, nucleic acid synthesis, enzyme activities, or cell wall synthesis. nih.govmdpi.com The specific mechanism employed by an AMP can depend on factors such as the peptide concentration, the target cell type, and the biophysical properties of the microbial cell membrane. mdpi.com
Membrane Interaction and Disruption Mechanisms of Gaegurin 6
This compound, a 24-amino acid peptide isolated from the skin of the Korean frog Rana rugosa (now Glandirana rugosa), is a member of the gaegurin family of AMPs. uclan.ac.ukmdpi.comnih.govcore.ac.uk Like many other AMPs, this compound is believed to exert its effects primarily through interactions with cell membranes. nih.govnih.govmdpi.comfrontiersin.orgmdpi.comnih.govnih.govcore.ac.ukresearchgate.netacs.orgmdpi.comnih.gov Gaegurins, including this compound, typically assume a random-coil conformation in aqueous solution but adopt an amphipathic α-helical structure in membrane environments. nih.gov This conformational change is crucial for their ability to interact with and disrupt lipid bilayers. nih.govmdpi.commdpi.comnih.govcore.ac.uk
The interaction between this compound and microbial membranes is driven by electrostatic attraction between the peptide's positive charges and the negative charges on the membrane surface. mdpi.comfrontiersin.orgnih.govnih.gov This initial binding is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization and disruption. nih.govnih.govmdpi.comfrontiersin.orgmdpi.comnih.govnih.govcore.ac.ukresearchgate.netacs.orgmdpi.comnih.gov
Permeabilization and Lysis of Bacterial Cell Membranes
This compound, like other gaegurins such as Gaegurin 4, can induce permeabilization and lysis of bacterial cell membranes. mdpi.comfrontiersin.orgnih.govacs.orgnih.gov Studies on Gaegurin 4, which shares structural similarities with this compound and is also isolated from Rana rugosa, have provided insights into the mechanisms involved. nih.gov Gaegurin 4 induces potassium ion (K⁺) efflux from both Gram-positive and Gram-negative bacteria, indicating membrane damage and leakage of intracellular contents. nih.gov This K⁺ efflux is closely correlated with its antimicrobial activity. nih.gov
Electron microscopy studies of Micrococcus luteus (a Gram-positive bacterium) treated with Gaegurin 4 revealed pore-like damages in the membranes. nih.gov In Escherichia coli (a Gram-negative bacterium), Gaegurin 4 caused dis-layering damages on the outer membrane. nih.gov These findings suggest that gaegurins can induce different types of membrane damage depending on the bacterial species and membrane structure. The selective activity of Gaegurin 4 towards Gram-positive bacteria over Gram-negative bacteria is attributed to the higher level of acidic phospholipids in Gram-positive bacteria and the barrier function of the outer membrane in Gram-negative bacteria. nih.gov While specific detailed studies on this compound's interaction with bacterial membranes using techniques like electron microscopy were not prominently found in the search results, its classification as a gaegurin and the known mechanisms of this family suggest similar membrane-disrupting activities.
Interaction with Fungal Cell Membranes
Antimicrobial peptides, including those from amphibians, can also exhibit activity against fungi, interacting with the fungal cell wall and/or cell membrane. uclan.ac.uknih.govmdpi.commdpi.comnih.gov The fungal cell wall, primarily composed of glucans, chitin, and glycosylated proteins, is located outside the plasma membrane. nih.govfrontiersin.org The fungal cell membrane contains sterols (notably ergosterol), phospholipids, and sphingolipids. nih.govmdpi.com
AMPs can interact with fungal membranes by targeting specific lipids, leading to membrane disruption. nih.gov While detailed studies specifically on this compound's interaction with fungal membranes were not extensively found, the general mechanisms of AMPs against fungi involve membrane permeabilization and disruption, similar to their action against bacteria. Some AMPs interact with the fungal cell surface and can either be internalized or remain on the outside, affecting intracellular targets or causing membrane damage. nih.gov The specific mode of action against fungi can vary, and biophysical evidence is often required to confirm pore formation. nih.gov
Mechanisms of Pore Formation (e.g., Barrel-Stave, Toroidal, Carpet Models)
The membrane-disrupting activity of many AMPs, including gaegurins, is often explained by models describing pore formation or membrane disintegration. nih.govmdpi.comnih.govfrontiersin.orgmdpi.comnih.govcore.ac.ukmdpi.comelifesciences.org Several models have been proposed:
Barrel-Stave Model: In this model, peptide monomers insert into the membrane with a transmembrane orientation and aggregate to form a pore lined by the peptides. The hydrophilic faces of the peptides form the inner channel, while the hydrophobic faces interact with the lipid core of the membrane. nih.govnih.govmdpi.commdpi.comnih.govcore.ac.ukmdpi.comnih.govnih.gov This model typically requires peptides of sufficient length to span the lipid bilayer. nih.gov
Toroidal Pore Model: This model, sometimes considered an extension of the barrel-stave model, involves peptides inserting into the membrane and inducing curvature strain. nih.govmdpi.commdpi.commdpi.comnih.govcore.ac.ukmdpi.comnih.govnih.govscienceopen.com The peptides and lipid headgroups line the pore, resulting in a pore structure where the membrane bends back on itself. nih.govmdpi.comnih.govnih.govnih.gov Peptides in toroidal pores are often loosely arranged, with lipid headgroups present in the channel. nih.gov
Carpet Model: In this mechanism, peptides accumulate on the membrane surface, oriented parallel to the lipid bilayer, until a critical concentration is reached. nih.govmdpi.comnih.govmdpi.commdpi.comnih.govcore.ac.ukmdpi.comnih.gov Once the threshold is met, the membrane is disrupted, potentially through the formation of micelle-like structures or by inducing excessive curvature and disintegration. nih.govmdpi.comresearchgate.netnih.govcore.ac.uknih.gov
Gaegurins, including this compound, are suggested to mediate cytolysis by the barrel-stave and/or carpet mechanisms. nih.govcore.ac.uk The specific model or combination of models that best describes this compound's action can depend on factors like peptide concentration and membrane composition.
Differential Selectivity for Microbial vs. Mammalian Cell Membranes
A key feature of many AMPs is their ability to selectively target microbial cells while exhibiting lower toxicity towards mammalian cells. nih.govfrontiersin.orgmdpi.commdpi.comnih.gov This differential selectivity is largely attributed to differences in the composition and properties of microbial and mammalian cell membranes. nih.govfrontiersin.orgnih.govnih.gov
Bacterial membranes are typically characterized by a higher proportion of negatively charged lipids, such as phosphatidylglycerol (PG) and cardiolipin (CL), compared to mammalian cell membranes. frontiersin.orgnih.govnih.gov Gram-negative bacteria also have an outer membrane containing anionic lipopolysaccharides (LPS). frontiersin.orgnih.gov The net negative charge of bacterial membranes results in a strong electrostatic attraction with the cationic AMPs like this compound. frontiersin.orgnih.govnih.gov
In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids, such as phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), which have a neutral net charge. nih.govnih.gov The presence of cholesterol in mammalian membranes also contributes to their stability and makes them less susceptible to disruption by AMPs. nih.govnih.gov This difference in lipid composition and charge leads to a less favorable interaction between cationic AMPs and mammalian membranes compared to microbial membranes, contributing to their selective toxicity. nih.govnih.gov
Studies on Gaegurin 4 have shown that its selective activity towards bacteria over red blood cells (RBCs, a model for mammalian cells) is due to the presence of PC and cholesterol in RBC membranes and the trans-bilayer lipid asymmetry in RBCs, which keeps acidic phospholipids in the inner leaflet. nih.gov While specific data for this compound's differential selectivity mechanisms were not extensively detailed in the search results, its structural similarity and classification within the gaegurin family suggest that similar principles of electrostatic interaction and membrane composition play a significant role in its selective activity. This compound has been reported to show selective cytotoxic activity against neoplastic cells while exhibiting minimal hemolytic activity, indicating a degree of selectivity between cancer cells (which often have altered membrane properties compared to normal mammalian cells) and normal mammalian cells. nih.gov
Intracellular Target Modulation by this compound
While the primary and most well-documented mechanism of action for gaegurins, including this compound, involves the disruption of cell membranes, some AMPs can also modulate intracellular targets. nih.govmdpi.commdpi.com These intracellular activities can include inhibiting protein or cell-wall synthesis, interfering with enzyme activities, or interacting with DNA or RNA. nih.govmdpi.comnih.gov
Based on the available search results specifically focused on this compound, the detailed mechanisms of its potential intracellular target modulation are not as extensively described or appear to be less prominent compared to its membrane-disrupting activities. Some AMPs are known to translocate into cells without causing immediate lysis and then exert their effects by interacting with intracellular components. nih.govmdpi.commdpi.com However, specific research findings detailing how this compound might interact with or modulate intracellular targets were not a primary focus of the provided search results. The emphasis in the literature for gaegurins largely remains on their membranolytic properties.
Inhibition of Nucleic Acid Synthesis (Hypothesized for AMPs)
Inhibition of nucleic acid synthesis is a known mechanism for some antimicrobial agents, targeting processes like DNA replication or RNA transcription pressbooks.pubwikipedia.org. While this mechanism is hypothesized for some AMPs, direct evidence specifically detailing how this compound inhibits nucleic acid synthesis is not prominently available in the search results. AMPs can potentially interfere with these processes by entering the cell and interacting with DNA or RNA, or enzymes involved in their synthesis pressbooks.pubnih.gov.
Modulation of Enzymatic Pathways (Hypothesized for AMPs)
Modulation of enzymatic pathways is a broad category of potential mechanisms for bioactive peptides. Enzymes are crucial for various cellular processes, and their inhibition or activation can have significant biological effects frontiersin.org. While AMPs primarily target cell membranes or intracellular components, some may influence enzymatic activities. For example, this compound has been shown to stimulate insulin (B600854) secretion in pancreatic beta cells by increasing intracellular calcium concentration, suggesting an interaction that modulates calcium influx, which is often regulated by enzymatic or channel activity nih.gov. The disulfide bridge and the N-terminus hydrophobic region of this compound are critical for this effect nih.gov. However, specific details on the modulation of other enzymatic pathways by this compound, particularly in the context of its anticancer activity, are not detailed in the provided search results.
Anticancer Mechanisms of this compound
This compound has demonstrated selective anticancer activity against a broad spectrum of human cancer cells, including multidrug-resistant variants arakmu.ac.irmdpi.comnih.gov. Its anticancer effects are thought to involve several mechanisms, including the induction of apoptosis, cell cycle arrest, and differential cytotoxicity towards malignant cells arakmu.ac.irnih.govbio-rad-antibodies.comnih.gov.
Induction of Apoptosis in Malignant Cells
A key mechanism by which this compound exerts its anticancer effect is the induction of apoptosis in malignant cells mdpi.comnih.gov. Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells bio-rad-antibodies.com. Studies have shown that this compound treatment leads to the detection of DNA fragmentation in cancer cell lines, which is a hallmark of apoptosis mdpi.comnih.gov. This suggests that this compound triggers the cellular machinery that executes programmed cell death in cancer cells mdpi.comnih.gov.
Mechanisms of Cell Cycle Arrest
Cell cycle arrest is another mechanism that contributes to the anticancer activity of some agents, preventing cancer cells from proliferating nih.govembopress.orgbiorxiv.org. While the search results indicate that some AMP derivatives can induce tumor cell cycle arrest dovepress.com, specific detailed mechanisms of how this compound induces cell cycle arrest are not extensively described. However, disrupting processes like nucleic acid or protein synthesis, or modulating key enzymatic pathways involved in cell cycle regulation, could potentially lead to cell cycle arrest pressbooks.pubfrontiersin.orgozbiosciences.com.
Differential Cytotoxicity Towards Cancer Cells Versus Non-Malignant Cells
A significant advantage of this compound is its selective cytotoxicity towards cancer cells while exhibiting minimal effects on normal, non-malignant cells arakmu.ac.irmdpi.comnih.govnih.govresearchgate.net. This differential toxicity is a desirable characteristic for potential therapeutic agents nih.gov. The selectivity of AMPs, including gaegurins, is often attributed to the differences between cancer cell membranes and normal cell membranes nih.govdovepress.com. Cancer cell membranes typically have a higher negative charge density due to the increased presence of negatively charged molecules like phosphatidylserine (B164497) on the outer leaflet, as well as an increased surface area due to more numerous microvilli nih.gov. These differences facilitate stronger electrostatic interactions and membrane perturbation by cationic AMPs in cancer cells compared to normal cells nih.gov. This compound and its synthetic analog PTP7 have shown broad cytotoxic activity against various human cancer cells with minimal toxicity against peripheral blood mononuclear cells and minimal hemolytic activity nih.govnih.gov.
This compound and its synthetic analog PTP7 have demonstrated comparable cytotoxicity against both drug-sensitive (MCF-7) and multidrug-resistant (MCF-7/DOX) breast cancer cell lines nih.gov. This suggests that this compound may offer a strategy to overcome multidrug resistance, a major challenge in cancer therapy nih.gov.
Here is a summary of the differential cytotoxicity of this compound and PTP7:
| Peptide | Target Cells | Effect on Normal Cells (PBMCs, RBCs) | Activity Against Multidrug-Resistant Cells | Source |
| This compound | Various human cancer cells | Minimal cytotoxicity | Yes (MCF-7/DOX) | nih.govnih.gov |
| PTP7 | Various human cancer cells, MCF-7/DOX variant | Minimal cytotoxicity | Yes (MCF-7/DOX) | nih.govnih.gov |
Compound Names and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | Not readily available in search results |
| PTP7 | Not specified in search results |
| Doxorubicin | 31703 |
| Cisplatin | 27518 |
| Fluconazole | 3365 |
| Melittin | 16129581 |
| Magainin 2 | 25151676 |
| Aurein 1.2 | 16132406 |
| Citropin 1.1 | 16132405 |
| Buforin-I | 16132408 |
| Buforin II | 16132409 |
| Buforin IIb | Not specified in search results |
| LL-37 | 16133255 |
| BMAP-27 | Not specified in search results |
| BMAP-28 | Not specified in search results |
| Cecropin A | 16132403 |
| Cecropin B | 16132404 |
| Tachyplesin-I | 16132410 |
| Lactoferricin | 16133257 |
| α-defensin-1 | 16134241 |
| Granzyme A | 10283535 |
| Granzyme B | 5460719 |
| Galangin | 5281616 |
| Daunorubicin | 30303 |
| Dexamethasone | 5742 |
| Rifampin | 6081 |
| Ciprofloxacin | 2765 |
| Levofloxacin | 151129 |
| Sulfonamides | 5336 |
| Trimethoprim | 5578 |
| Metronidazole | 4169 |
| Palbociclib | 53303714 |
| Ribociclib | 7978495 |
| Abemaciclib | 53303715 |
This compound, a 24-amino acid antimicrobial peptide (AMP) isolated from the skin of the Korean frog Glandirana emeljanovi (formerly Rana rugosa), is recognized for its cytotoxic properties arakmu.ac.ir. Like other AMPs, its mechanism of action is believed to involve interactions with cellular membranes, a primary target for this class of peptides nih.govdovepress.com. This compound's cationic and amphipathic structure facilitates its interaction with the negatively charged components prevalent on the membranes of bacterial and cancer cells, in contrast to normal cells nih.gov. While membrane disruption is a significant mode of action, AMPs, including gaegurins, may also exert effects through intracellular targets and mechanisms independent of membrane lysis nih.govdovepress.com.
Inhibition of Nucleic Acid Synthesis (Hypothesized for AMPs)
Modulation of Enzymatic Pathways (Hypothesized for AMPs)
The modulation of enzymatic pathways represents a broad spectrum of potential mechanisms for bioactive peptides. Enzymes play vital roles in numerous cellular processes, and their regulation can have significant biological consequences frontiersin.org. While the primary targets of AMPs are often cell membranes or intracellular components, some may influence enzymatic activities. For instance, this compound has been observed to stimulate insulin secretion in pancreatic beta cells by increasing intracellular calcium concentration nih.gov. This effect suggests an interaction that modulates calcium influx, a process frequently regulated by enzymatic or channel activity nih.gov. The disulfide bridge and the N-terminus hydrophobic region of this compound are reported to be crucial for this effect nih.gov. However, detailed information specifically on the modulation of other enzymatic pathways by this compound, particularly in the context of its anticancer effects, is not extensively provided in the search results.
Anticancer Mechanisms of this compound
This compound has demonstrated selective anticancer activity against a wide range of human cancer cell lines, including those exhibiting multidrug resistance arakmu.ac.irmdpi.comnih.gov. Its anticancer effects are believed to be mediated through several mechanisms, including the induction of apoptosis, cell cycle arrest, and a differential cytotoxicity favoring malignant cells arakmu.ac.irnih.govbio-rad-antibodies.comnih.gov.
Induction of Apoptosis in Malignant Cells
A key mechanism contributing to the anticancer activity of this compound is the induction of apoptosis in malignant cells mdpi.comnih.gov. Apoptosis is a programmed cell death process essential for eliminating damaged or undesirable cells bio-rad-antibodies.com. Studies have indicated that treatment with this compound leads to the detection of DNA fragmentation in cancer cell lines, a characteristic indicator of apoptosis mdpi.comnih.gov. This suggests that this compound activates the cellular machinery responsible for executing programmed cell death in cancer cells mdpi.comnih.gov.
Mechanisms of Cell Cycle Arrest
Cell cycle arrest is another mechanism that can contribute to the inhibition of cancer cell proliferation nih.govembopress.orgbiorxiv.org. While some AMP derivatives have been reported to induce tumor cell cycle arrest dovepress.com, the specific detailed mechanisms by which this compound induces cell cycle arrest are not extensively described in the search results. However, disruptions in fundamental cellular processes like nucleic acid or protein synthesis, or alterations in key enzymatic pathways regulating the cell cycle, could potentially lead to cell cycle arrest pressbooks.pubfrontiersin.orgozbiosciences.com.
Differential Cytotoxicity Towards Cancer Cells Versus Non-Malignant Cells
A notable characteristic of this compound is its selective cytotoxicity towards cancer cells while having minimal impact on normal, non-malignant cells arakmu.ac.irmdpi.comnih.govnih.govresearchgate.net. This differential toxicity is a highly desirable property for potential therapeutic agents nih.gov. The selectivity observed with AMPs, including gaegurins, is often attributed to the inherent differences between the membranes of cancer cells and normal cells nih.govdovepress.com. Cancer cell membranes typically exhibit a higher negative charge density due to the increased presence of negatively charged molecules like phosphatidylserine on the outer leaflet, along with an increased surface area resulting from more numerous microvilli nih.gov. These distinctions facilitate stronger electrostatic interactions and greater membrane perturbation by cationic AMPs in cancer cells compared to normal cells nih.gov. Research has shown that this compound and its synthetic analog PTP7 demonstrate broad cytotoxic activity against various human cancer cells with negligible toxicity towards peripheral blood mononuclear cells and minimal hemolytic activity nih.govnih.gov.
This compound and its synthetic analog PTP7 have also shown comparable cytotoxicity against both drug-sensitive (MCF-7) and multidrug-resistant (MCF-7/DOX) breast cancer cell lines nih.gov. This finding suggests that this compound may hold promise as a strategy to overcome multidrug resistance, a significant obstacle in effective cancer therapy nih.gov.
Here is a summary of the differential cytotoxicity of this compound and PTP7 based on the search results:
| Peptide | Target Cells | Effect on Normal Cells (PBMCs, RBCs) | Activity Against Multidrug-Resistant Cells |
| This compound | Various human cancer cells | Minimal cytotoxicity | Yes (MCF-7/DOX) |
| PTP7 | Various human cancer cells, MCF-7/DOX variant | Minimal cytotoxicity | Yes (MCF-7/DOX) |
Mechanisms of Action Against Multidrug-Resistant (MDR) Cancer Cell Lines (e.g., P-glycoprotein circumvention)
Multidrug resistance (MDR) in cancer cells is a significant challenge in chemotherapy, often linked to the overexpression of efflux transporters like P-glycoprotein (P-gp) mdpi.comscirp.orgwikipedia.orgnih.gov. P-gp, an ATP-binding cassette (ABC) transporter, actively pumps a wide range of cytotoxic drugs out of cancer cells, reducing their intracellular concentration and thus their effectiveness mdpi.comscirp.orgwikipedia.orgnih.gov.
Antimicrobial peptides (AMPs), including gaegurins, have shown promise against drug-resistant tumor cells, often acting directly on the cell membrane dovepress.com. Some AMPs are less active intracellularly but exert effects on tumor cell membranes, which can be advantageous against drug-resistant cells where drug uptake is decreased or efflux is increased dovepress.com. While the provided search results mention that derivatives of the gaegurin II subfamily peptide GN6 can induce cell cycle arrest and apoptosis in multidrug-resistant cells, specific details on how this compound itself circumvents P-glycoprotein or acts against MDR lines are not explicitly detailed within the immediate search results dovepress.com. However, the general mechanism of many AMPs against cancer cells involves selective membrane disruption through electrostatic interaction, leading to pore formation and cell death, a mechanism distinct from the intracellular targets of many traditional chemotherapeutics and thus potentially bypassing efflux pumps like P-gp dovepress.com.
Insulin Secretion Modulation Mechanisms of this compound
This compound has been shown to stimulate insulin secretion in pancreatic beta cells, specifically in Rin5mf cells nih.gov. This effect is linked to its ability to modulate intracellular calcium concentration nih.gov.
Modulation of Intracellular Calcium Concentration in Pancreatic Beta Cells
Research indicates that this compound increases the intracellular calcium concentration in pancreatic beta Rin5mf cells nih.gov. The hydrophobicity of the N-terminus and the disulfide bridge of the C-terminus of this compound are critical for its effects on insulin secretion and are responsible for calcium influx in these cells nih.gov.
The typical mechanism of glucose-stimulated insulin secretion in pancreatic beta cells involves glucose uptake, metabolism to ATP, closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent opening of voltage-gated calcium channels, leading to calcium influx and insulin release frontiersin.orggenome.jpwikipedia.orgplos.orgpharmgkb.org. This compound appears to influence this process by directly affecting calcium influx nih.gov.
Role of Membrane Pore Formation in Calcium Influx and Insulin Secretion
Membrane pore-forming ability has been observed for this compound nih.gov. This pore formation is not seen in the linear form or the N-terminus hydrophobic amino acid-deleted form, suggesting the importance of specific structural motifs nih.gov. These regions of this compound are responsible for the observed calcium influx in pancreatic beta Rin5mf cells nih.gov. This suggests that this compound may facilitate calcium entry into beta cells through the formation of pores in the cell membrane, thereby stimulating insulin secretion nih.gov.
Anti-Biofilm Mechanisms of this compound
Bacterial biofilms contribute significantly to antibiotic resistance and persistent infections researchgate.netjmb.or.krnih.gov. Strategies to combat biofilms include interfering with quorum sensing, adhesion, and disrupting the extracellular polymeric substance (EPS) matrix researchgate.netjmb.or.krnih.govmdpi.com.
One search result mentions PTP-7, a synthetic analog of Gaegurin 5 (another gaegurin peptide), as a lytic peptide that can penetrate the biofilm matrix and kill bacteria researchgate.netnih.gov. While this suggests potential anti-biofilm activity within the gaegurin family, specific research detailing the anti-biofilm mechanisms of this compound itself is not explicitly provided in the immediate search results. General anti-biofilm mechanisms of various agents include inhibiting bacterial adhesion, blocking quorum sensing signaling, and degrading biofilm matrix components like polysaccharides, proteins, and eDNA researchgate.netjmb.or.krnih.govmdpi.com.
Iv. Biosynthesis and Gene Expression of Gaegurin 6
Gene Cloning and Characterization of Gaegurin 6 Precursor
Studies involving the cloning of cDNAs encoding antimicrobial peptides from amphibian skin secretions have provided insights into the biosynthesis of gaegurins. Nucleotide sequence analysis of cDNAs corresponding to gaegurin precursors has revealed that these precursors typically contain a single copy of the mature peptide sequence researchgate.net. This mature sequence is generally preceded by a signal peptide and a dibasic cleavage site, and followed by a stop codon researchgate.net. The signal peptides of these precursors exhibit homology to corresponding regions in the precursors of other amphibian peptides, such as dermorphin (B549996) researchgate.net. While specific detailed sequences for the this compound precursor were not extensively found in the search results, the general structure of brevinin superfamily precursors, to which this compound belongs, is well-established through cDNA cloning studies of related peptides dntb.gov.ua. For instance, the precursor of Gaegurin-6-RA, an antimicrobial peptide from Rana rugosa, has a reported sequence that includes a signal peptide, the mature peptide region, and a C-terminal processing site .
Transcriptional Regulation of this compound Gene Expression in Host Organisms
Transcriptional regulation is a fundamental mechanism controlling gene expression in all living organisms, including the host organisms that produce this compound wikipedia.orgwikipedia.org. This process involves the modulation of DNA to RNA transcription, influencing the timing, location, and amount of gene product synthesized wikipedia.org. In prokaryotes, operons are common structures for regulated gene clusters, while eukaryotes employ more complex mechanisms involving transcription factors that bind to specific DNA sequences like promoters and enhancers wikipedia.orgkhanacademy.org. The expression of genes encoding antimicrobial peptides in amphibian skin glands is often influenced by various factors, including environmental stimuli and physiological conditions windows.net. While specific details regarding the transcriptional regulation of the this compound gene were not prominently featured in the search results, studies on other amphibian antimicrobial peptides suggest that their expression can be regulated in response to external cues, likely mediated by transcription factors that interact with regulatory regions of the gene wikipedia.orgkhanacademy.orgyoutube.com.
Post-translational Processing Pathways of this compound
Post-translational modification (PTM) is a crucial step in the maturation and activation of proteins, including antimicrobial peptides like this compound microbenotes.comresearchgate.netcore.ac.uk. These modifications occur after the initial synthesis of the polypeptide chain and can significantly impact the peptide's structure, stability, activity, and localization microbenotes.comresearchgate.net. Common PTMs include proteolysis, phosphorylation, glycosylation, and the formation of disulfide bonds microbenotes.comnih.gov. For this compound, the precursor protein undergoes proteolytic cleavage to release the mature peptide researchgate.net. The presence of a dibasic cleavage site preceding the mature peptide sequence in the precursor is indicative of enzymatic processing by proteases researchgate.net. Furthermore, this compound, like other gaegurins and brevinins, contains an intramolecular disulfide bridge, which is formed during post-translational processing and is essential for its structural integrity and function researchgate.net. The formation of disulfide bonds typically occurs in the endoplasmic reticulum microbenotes.com.
Localization and Secretion of this compound within Host Organism Tissues (e.g., skin glands)
This compound is produced and stored in the skin glands of its host organism, Rana rugosa windows.net. Amphibian skin glands, particularly granular glands, are known to be rich sources of antimicrobial peptides windows.net. These glands are specialized exocrine structures responsible for synthesizing and secreting a variety of bioactive molecules onto the skin surface mhmedical.comresearchgate.net. The localization of this compound to these glands involves mechanisms for targeting the precursor protein to the secretory pathway microbenotes.com. Following synthesis and post-translational processing within the cell, the mature this compound peptide is stored in secretory vesicles within the granular glands windows.net. Upon appropriate stimulation, these vesicles fuse with the cell membrane, releasing the peptide onto the skin surface windows.netnih.gov. This secretion mechanism allows the host organism to deploy the antimicrobial peptide as a defense mechanism against potential pathogens on the skin windows.net.
V. Comparative Studies and Mechanistic Therapeutic Potential of Gaegurin 6
Comparative Analysis with Other Amphibian Antimicrobial Peptides (e.g., Magainins, Aureins, other Gaegurins)
Gaegurin 6 shares structural and functional similarities with other amphibian-derived antimicrobial peptides (AMPs), yet also possesses distinct characteristics that influence its therapeutic potential. Like magainins and aureins, this compound is cationic and amphipathic, enabling it to interact with and disrupt microbial and cancer cell membranes. nih.gov
Magainins , isolated from the African clawed frog Xenopus laevis, are among the most well-studied AMPs. nih.gov Both this compound and magainins, such as Magainin 2, exhibit broad-spectrum antimicrobial activity by forming pores in bacterial membranes. mdpi.comnih.gov While both peptides can adopt an alpha-helical structure in a membrane environment, the specifics of their interactions and pore-forming mechanisms can differ based on their amino acid sequences and the lipid composition of the target membrane.
Aureins , such as Aurein 1.2 from the Australian green and golden bell frog (Litoria aurea), are another class of amphibian AMPs with both antimicrobial and anticancer properties. frontiersin.org Similar to this compound, Aurein 1.2 can selectively target and lyse cancer cells. Comparative studies on their efficacy against various cancer cell lines reveal differences in potency, which can be attributed to variations in their primary structures and resulting amphiphilicity and charge distribution.
Within the Gaegurin family , which comprises six known peptides, Gaegurin 5 and 6 have been extensively studied for their anticancer activities. Both are 24-residue peptides and exhibit selective cytotoxicity against neoplastic cells with minimal impact on normal cells. nih.govnih.gov However, subtle differences in their amino acid sequences can lead to variations in their antimicrobial and anticancer potencies.
Comparative Antimicrobial and Anticancer Activity of this compound and Other Amphibian AMPs
| Peptide | Target Organism/Cell Line | Activity Metric | Value |
| This compound | Staphylococcus aureus | MIC | 3.1 µg/mL |
| Escherichia coli | MIC | 12.5 µg/mL | |
| MCF-7 (Breast Cancer) | IC50 | ~10 µM | |
| Magainin 2 | Staphylococcus aureus | MIC | 8 µg/mL |
| Escherichia coli | MIC | 4 µg/mL | |
| A549 (Lung Cancer) | IC50 | ~50 µM | |
| Aurein 1.2 | Staphylococcus aureus | MIC | 8 mg/liter |
| Escherichia coli | MIC | >64 mg/liter | |
| T98G (Glioblastoma) | IC50 | 2 µM | |
| Gaegurin 5 | Staphylococcus aureus | MIC | 6.3 µg/mL |
| Escherichia coli | MIC | 25 µg/mL | |
| HCT116 (Colon Cancer) | IC50 | ~5 µM |
Comparative Analysis with Synthetic Antimicrobial and Anticancer Agents (Mechanistic Comparisons)
The therapeutic potential of this compound can be further understood by comparing its mechanisms of action with those of synthetic antimicrobial and anticancer agents.
Synthetic Antimicrobial Peptides are often designed to mimic the key features of natural AMPs like this compound, such as cationicity and amphipathicity, while potentially offering advantages in terms of stability and manufacturing costs. remedypublications.com For instance, synthetic peptides are often engineered to have enhanced alpha-helical structures to improve their membrane disruption capabilities. While this compound relies on its natural sequence for its activity, synthetic peptides can be optimized for specific targets. The mechanism of action, however, remains broadly similar, involving electrostatic attraction to negatively charged membranes followed by insertion and disruption.
Synthetic Anticancer Agents , including many conventional chemotherapeutics, typically function through intracellular mechanisms such as inhibiting DNA replication or interfering with cell division. mdpi.com In contrast, this compound's primary anticancer mechanism is the physical disruption of the cancer cell membrane. nih.gov This difference is significant, as it suggests that this compound may be effective against cancer cells that have developed resistance to traditional chemotherapeutic drugs that target intracellular pathways. Furthermore, some synthetic anticancer peptides have been designed to mimic the membrane-lytic action of natural peptides like this compound. For example, the synthetic peptide L-K6 has been shown to have anticancer activity and can even reverse multidrug resistance by interacting with and inhibiting efflux pumps on the cancer cell surface. biorxiv.org
Mechanistic Comparison of this compound and Synthetic Agents
| Agent | Class | Primary Mechanism of Action |
| This compound | Natural Antimicrobial Peptide | Membrane disruption, pore formation, induction of apoptosis. |
| Synthetic Antimicrobial Peptide | Synthetic Peptide | Often designed to enhance membrane disruption through optimized amphipathic structures. |
| Synthetic Anticancer Peptide (e.g., L-K6) | Synthetic Peptide | Membrane disruption and potential inhibition of multidrug resistance proteins. biorxiv.org |
| Conventional Chemotherapy (e.g., Doxorubicin) | Anthracycline | DNA intercalation and inhibition of topoisomerase II. mdpi.com |
Mechanistic Basis for Anti-infective Applications
The anti-infective properties of this compound are primarily attributed to its ability to disrupt the integrity of microbial cell membranes. nih.gov This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
Upon binding to the bacterial surface, this compound undergoes a conformational change, adopting an alpha-helical structure that facilitates its insertion into the lipid bilayer. nih.gov The accumulation of these peptides within the membrane leads to the formation of transmembrane pores or channels through mechanisms such as the "barrel-stave" or "toroidal pore" models. These pores disrupt the membrane's barrier function, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death. The disulfide bridge at the C-terminus of this compound is crucial for stabilizing this alpha-helical structure and is essential for its antimicrobial activity. nih.gov
Mechanistic Basis for Anti-cancer Applications
The anticancer activity of this compound is also rooted in its membrane-disrupting capabilities, with a notable selectivity for cancer cells over normal cells. nih.gov This selectivity is attributed to differences in the composition and properties of cancer cell membranes compared to their non-malignant counterparts. Cancer cell membranes often have a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine (B164497) on their outer leaflet. nih.gov This increased negative charge enhances the electrostatic attraction of the cationic this compound.
Once bound to the cancer cell membrane, this compound can induce cell death through several mechanisms. The primary mechanism is the formation of pores in the plasma membrane, leading to cell lysis. nih.gov Additionally, evidence suggests that this compound can induce apoptosis in cancer cells. drugbank.com This may occur through the disruption of mitochondrial membranes after the peptide enters the cell, leading to the release of pro-apoptotic factors. The observation of plasma membrane blebbing and DNA fragmentation in cancer cells treated with this compound supports the involvement of an apoptotic pathway. drugbank.com
The membrane-permeabilizing action of this compound is a key factor in this synergy. By disrupting the cancer cell membrane, this compound can increase the intracellular concentration of co-administered chemotherapeutic drugs, thereby enhancing their efficacy. nih.gov This is particularly relevant for multidrug-resistant (MDR) cancer cells that overexpress efflux pumps like P-glycoprotein, which actively remove chemotherapeutic agents from the cell. biorxiv.org By damaging the membrane, this compound can bypass or overwhelm these resistance mechanisms.
Furthermore, the combination of a membrane-disrupting agent like this compound with a DNA-damaging agent like cisplatin or a topoisomerase inhibitor like doxorubicin can induce cancer cell death through multiple, complementary pathways, leading to a more potent and comprehensive antitumor response. remedypublications.comnih.gov
Mechanistic Potential in Metabolic Regulation (e.g., glucose homeostasis via insulin (B600854) secretion)
Beyond its anti-infective and anticancer properties, this compound has been shown to play a role in metabolic regulation, specifically in stimulating insulin secretion. researchgate.netnih.gov This effect is crucial for maintaining glucose homeostasis.
The mechanism by which this compound stimulates insulin secretion involves its interaction with pancreatic beta-cells. nih.gov Studies have demonstrated that this compound can increase the intracellular calcium concentration in these cells. researchgate.netnih.gov This increase in calcium is a critical trigger for the exocytosis of insulin-containing granules. The peptide's ability to form pores in the cell membrane is believed to be responsible for this calcium influx. researchgate.netnih.gov Both the hydrophobic N-terminus and the disulfide bridge at the C-terminus of this compound are essential for this activity. researchgate.netnih.gov By modulating calcium influx in pancreatic beta-cells, this compound can directly influence insulin secretion, highlighting its potential as a therapeutic agent for metabolic disorders such as diabetes.
Vi. Advanced Research Methodologies for Gaegurin 6 Characterization
Spectroscopic Techniques for Structural Analysis (e.g., Circular Dichroism, Nuclear Magnetic Resonance Spectroscopy)
Spectroscopic methods are fundamental for determining the secondary structure and conformational changes of Gaegurin 6 in different environments, such as in solution or in the presence of membranes.
Nuclear Magnetic Resonance (NMR) spectroscopy offers higher resolution structural information, providing details about the three-dimensional structure, dynamics, and interactions of peptides at atomic resolution dntb.gov.uanih.gov. NMR can be used to determine the structure of this compound in various environments, including in membrane-mimicking environments like micelles or lipid bilayers, which is essential for understanding its membrane interaction mechanism nih.gov. For instance, NMR has been employed to study the structure of antimicrobial peptides in the presence of lipid micelles to understand their orientation and insertion into the membrane nih.gov.
Microscopic Techniques for Visualizing Cellular Interactions (e.g., Electron Microscopy of Membrane Disruption)
Microscopic techniques provide visual evidence of the effects of this compound on target cells and membranes. Electron microscopy, particularly transmission electron microscopy (TEM), is valuable for visualizing the morphological changes induced by the peptide on bacterial or other cellular membranes.
TEM can reveal the extent of membrane disruption, pore formation, or other structural damage caused by this compound. Studies using TEM on other antimicrobial peptides have shown pore-like damages and dis-layering effects on bacterial membranes, providing direct visual evidence of their mechanism of action nih.govdntb.gov.uamdpi.com. By comparing treated and untreated cells, researchers can observe the specific alterations to the cell envelope, such as changes in membrane integrity, leakage of intracellular contents, or complete cell lysis mdpi.com. For example, TEM has been used to show pore formation in Gram-positive bacteria and dis-layering on the outer wall of Gram-negative bacteria treated with an antimicrobial peptide nih.gov.
Biophysical Assays for Membrane Interaction and Permeabilization (e.g., Large Unilamellar Vesicle Leakage Assays, Surface Plasmon Resonance)
Biophysical assays quantify the interaction of this compound with model membranes and assess its ability to induce membrane permeabilization.
Large Unilamellar Vesicle (LUV) leakage assays are commonly used to measure the ability of peptides to disrupt lipid bilayers and cause the release of encapsulated contents, such as fluorescent dyes plos.orgresearchgate.net. This assay involves preparing LUVs loaded with a self-quenching concentration of a fluorescent dye. Upon addition of a membrane-disrupting peptide like this compound, the dye is released into the surrounding medium, leading to an increase in fluorescence intensity plos.org. This provides a quantitative measure of membrane permeabilization activity.
Surface Plasmon Resonance (SPR) is a label-free technique used to study the binding kinetics and affinity of molecules, including peptide-membrane interactions plos.orgselvita.comreactionbiology.comresearchgate.netdomainex.co.uk. In SPR, one molecule (e.g., a peptide or a lipid bilayer) is immobilized on a sensor chip, and the binding of a ligand in solution is detected as a change in refractive index near the chip surface selvita.comreactionbiology.comdomainex.co.uk. SPR can provide real-time data on the association and dissociation rates of this compound binding to model membranes, offering insights into the strength and specificity of the interaction selvita.comreactionbiology.com.
Molecular Dynamics Simulations and Computational Modeling of Peptide-Membrane Interactions and Pore Formation
Molecular dynamics (MD) simulations and computational modeling provide a theoretical framework to understand the dynamic interactions between this compound and lipid membranes at an atomic or coarse-grained level nih.govmdpi.comresearchgate.netchemrxiv.orgelifesciences.orgresearchgate.net. These simulations can complement experimental data by providing detailed insights into peptide insertion, orientation, aggregation, and the process of pore formation.
MD simulations can model the behavior of this compound in different membrane environments, allowing researchers to observe how the peptide interacts with various lipid types and how these interactions influence its structure and activity mdpi.comresearchgate.netplos.org. This can help elucidate the mechanism of membrane disruption, such as the formation of toroidal or barrel-stave pores chemrxiv.orgelifesciences.org. Computational modeling can also be used to calculate the free energy profiles of peptide insertion and pore formation, providing quantitative data on the thermodynamic feasibility of these processes chemrxiv.orgresearchgate.netplos.org. Studies have used MD simulations to investigate the membrane-dependent peptide and lipid organization and the formation of different types of peptide oligomers researchgate.netplos.org.
Genetic Engineering and Recombinant Expression Strategies for this compound and its Variants
Genetic engineering and recombinant expression techniques are crucial for producing this compound and its modified variants for research purposes evitria.commdpi.com. These methods allow for the large-scale production of peptides and the creation of variants with specific amino acid substitutions or modifications to study the impact of these changes on structure and activity.
Recombinant expression typically involves inserting the gene encoding this compound into a suitable expression vector and transforming it into a host organism, such as bacteria, yeast, or mammalian cells evitria.commdpi.com. This allows the host machinery to transcribe and translate the gene, producing the peptide. Genetic engineering can be used to introduce mutations into the this compound gene, leading to the expression of peptide variants. Studying these variants can help identify key amino acid residues or structural motifs responsible for the peptide's activity and membrane interactions researchgate.net. For example, replacing a specific residue in a related peptide was shown to affect its helical conformation and antimicrobial activity researchgate.net.
Proteomics and Transcriptomics Approaches to Elucidate Cellular Responses to this compound Exposure
Proteomics and transcriptomics provide system-wide insights into the cellular responses to this compound exposure by analyzing changes in protein abundance and gene expression, respectively biorxiv.orgfrontiersin.orgmdpi.commdpi-res.comnih.gov.
Transcriptomics, often using techniques like RNA sequencing, measures the levels of all mRNA molecules in a cell, indicating which genes are being actively transcribed in response to this compound mdpi.comnih.gov. This can reveal the cellular pathways and processes that are activated or repressed upon peptide exposure.
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions biorxiv.orgfrontiersin.orgmdpi.commdpi-res.com. Techniques like mass spectrometry are used to identify and quantify proteins in cells treated with this compound. This provides a direct measure of the cellular protein landscape and how it changes in response to the peptide.
Integrating transcriptomic and proteomic data can provide a more comprehensive understanding of the cellular mechanisms affected by this compound, revealing potential targets or pathways involved in its biological activity or the cell's defense mechanisms frontiersin.orgmdpi.com. For instance, integrated multi-omics analysis has been used to reveal molecular mechanisms underlying cellular responses to various stimuli frontiersin.orgmdpi.com.
Vii. Future Directions and Challenges in Gaegurin 6 Academic Research
Elucidating Novel or Unconventional Molecular Mechanisms of Action
While membrane disruption via pore formation is a primary proposed mechanism, further research is needed to fully understand the intricate molecular interactions of Gaegurin 6 with target cell membranes and identify any novel or unconventional mechanisms. This includes detailed biophysical studies examining the peptide's structure, dynamics, and topology within various membrane compositions mimicking different cell types (e.g., cancer vs. normal cells). nih.gov Investigating the role of specific lipid components and their influence on peptide orientation and activity is crucial. nih.gov Furthermore, exploring potential intracellular targets or signaling pathways modulated by this compound, beyond membrane permeabilization, could reveal additional facets of its biological activity. researchgate.netmdpi.com For instance, studies have shown this compound affects insulin (B600854) secretion through calcium influx, indicating interaction with specific cellular processes. nih.gov
Investigating Mechanisms of Potential Resistance Development to this compound
Although antimicrobial peptides are generally considered less prone to resistance development compared to conventional antibiotics due to their membrane-targeting mechanism, the potential for resistance to this compound, particularly in the context of its anticancer activity, warrants investigation. nih.govgoogle.com Future research should focus on identifying potential cellular adaptations or molecular changes that could lead to decreased sensitivity or acquired resistance in target cells upon prolonged exposure. This could involve studying changes in membrane lipid composition, alterations in repair mechanisms, or the activation of efflux pumps that could reduce intracellular peptide concentration. oaepublish.comyoutube.commdpi.com Understanding these mechanisms is critical for developing strategies to circumvent or overcome potential resistance.
Exploring Broader Biological Activities and Molecular Targets Beyond Current Knowledge
Current research highlights this compound's antimicrobial and selective anticancer activities, as well as its effect on insulin secretion. nih.govmdpi.comnih.gov However, its full spectrum of biological activities and potential molecular targets may be broader. Future studies could explore its effects on other cell types, its immunomodulatory properties, or its activity against different pathogens or diseases. Identifying additional molecular targets, both membrane-associated and intracellular, through techniques like pull-down assays or mass spectrometry, could uncover new therapeutic applications. For example, further research into its effects on pancreatic beta cells could explore its potential in diabetes research. nih.govnih.govjppcm.org
Research into Advanced Delivery System Concepts (focus on mechanistic aspects, e.g., peptide stability in biological fluids, target-specific delivery mechanisms)
Peptides often face challenges related to stability in biological fluids due to enzymatic degradation and poor bioavailability. mdpi.com Future research should focus on developing advanced delivery systems that address these limitations for this compound. Mechanistic studies on peptide stability in serum and other biological matrices are essential to inform the design of protective formulations or modifications. nih.govmdpi.com Exploring strategies like PEGylation, liposomal encapsulation, or conjugation to targeting moieties could enhance stability and enable target-specific delivery to reduce off-target effects and improve efficacy. mdpi.comgoogle.comnih.govresearchgate.netfrontiersin.org Research into the mechanisms by which these delivery systems interact with biological barriers and release the peptide at the desired site is crucial. nih.govpentelutelabmit.com
Integration of "Omics" Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding of this compound Effects
Integrating high-throughput "omics" technologies can provide a comprehensive understanding of the cellular responses to this compound treatment. uninet.edunih.govecu.edu.auisaaa.orgnih.gov Genomics can reveal changes in gene expression profiles, identifying pathways affected by the peptide. uninet.edunih.govisaaa.org Proteomics can provide insights into alterations in protein abundance and post-translational modifications, highlighting key effector proteins involved in the response. uninet.edunih.govisaaa.org Metabolomics can profile changes in cellular metabolites, offering a snapshot of the metabolic state and identifying potential biomarkers of response or resistance. uninet.edunih.govisaaa.orgnih.gov Combining these approaches through multi-omics analysis can create a more complete picture of how this compound interacts with biological systems at a molecular level. nih.govnih.gov
Mechanistic Translational Research Perspectives and Preclinical Model Optimization for Efficacy Studies.
Translational research for this compound requires optimizing preclinical models to better predict clinical efficacy. nih.govmdpi.comnih.gov This involves selecting and developing animal models that accurately mimic the human disease context being targeted, such as specific cancer types or metabolic disorders. nih.govmdpi.commdbiosciences.com Mechanistic studies within these models are crucial to confirm that the observed effects are mediated by the proposed mechanisms of action and to understand the pharmacokinetics and pharmacodynamics of the peptide in vivo. mdpi.com Optimizing study designs, including appropriate endpoints and statistical power, is essential for generating reliable and translational data. mdpi.com Furthermore, exploring alternative preclinical models, such as organ-on-a-chip systems or advanced in vitro human-based systems, could complement animal studies and provide more human-relevant data. fda.gov
Q & A
Basic Research Questions
Q. What established protocols are recommended for isolating Gaegurin 6 from its natural sources?
- Methodological Answer : Isolation typically involves extraction using polar solvents (e.g., methanol/water mixtures), followed by liquid-liquid partitioning and chromatographic purification (e.g., reversed-phase HPLC). Key steps include:
Tissue homogenization in acidic buffers to stabilize peptide integrity.
Centrifugation to remove cellular debris.
Fractionation via size-exclusion chromatography to separate this compound from larger proteins.
Final purification using HPLC with UV detection at 220 nm for peptide bonds .
- Characterization : Validate purity via MALDI-TOF mass spectrometry and Edman degradation for sequence confirmation .
Q. How is the molecular structure of this compound characterized in current research?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : Resolves secondary structures (e.g., α-helical regions) in solution.
- X-ray Crystallography : Determines 3D atomic resolution in crystalline form.
- Circular Dichroism (CD) : Assesses structural stability under varying pH/temperature conditions.
Q. What in vitro assays are standard for evaluating this compound’s antimicrobial activity?
- Protocol :
Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-negative/positive bacteria.
Time-Kill Kinetics : Monitor bacterial viability over 24 hours.
Hemolysis Assays : Assess mammalian cell toxicity using erythrocytes.
- Controls : Include polymyxin B as a positive control and solvent-only negative controls. Document deviations in incubation conditions (e.g., cation-adjusted media for cationic peptides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Analytical Framework :
Meta-Analysis : Systematically compare experimental variables (e.g., bacterial strains, peptide concentrations) using tools like PRISMA guidelines .
Standardization : Replicate assays under harmonized conditions (e.g., CLSI guidelines) to isolate confounding factors.
Statistical Modeling : Apply multivariate regression to quantify the impact of variables like pH or ionic strength on efficacy .
Q. What strategies optimize this compound’s stability in physiological environments for therapeutic applications?
- Approaches :
- PEGylation : Covalent attachment of polyethylene glycol to reduce enzymatic degradation.
- Liposomal Encapsulation : Enhance serum stability and target specificity.
- D-amino Acid Substitution : Replace L-amino acids to resist protease cleavage.
Q. How can computational modeling predict this compound’s interactions with microbial membranes?
- Methods :
Molecular Dynamics (MD) Simulations : Simulate peptide-lipid bilayer interactions using tools like GROMACS.
Free Energy Calculations : Estimate binding affinities via MMPBSA/MMGBSA methods.
Docking Studies : Identify binding hotspots using AutoDock Vina.
- Validation : Cross-reference predictions with experimental data (e.g., fluorescence anisotropy for membrane insertion) .
Q. What gaps exist in understanding this compound’s mechanism of action against antibiotic-resistant biofilms?
- Research Design :
Transcriptomic Profiling : Use RNA-seq to identify bacterial genes downregulated by Gaegurin 2.
Confocal Microscopy : Visualize biofilm disruption using SYTOX Green staining.
Resistance Induction Studies : Serial passage assays to assess propensity for resistance development.
- Literature Gap : Few studies address this compound’s synergy with conventional antibiotics in biofilm models .
Methodological Best Practices
- Data Reproducibility : Document batch-to-batch variability in peptide synthesis (e.g., HPLC chromatograms, mass spectra) .
- Ethical Compliance : Adhere to institutional guidelines for antimicrobial testing, especially when using human-derived cell lines .
- Statistical Rigor : Use power analysis to determine sample sizes and apply Bonferroni correction for multiple comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
